Cas no 65355-30-8 (4-(trans-4-Pentylcyclohexyl)benzoic acid)
4-(trans-4-Pentylcyclohexyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(trans-4-Pentylcyclohexyl)benzoic acid
- 4-(trans-4-Amylcyclohexyl)benzoic Acid
- trans-4-(4-n-Pentylcyclohexyl)benzoic acid
- 4-(TRANS-4-N-PENTYLCYCLOHEXYL)BENZOIC ACID
- 4-TRANS-PENTYLCYCLOHEXYL BENZOIC ACID
- 4-(4-pentylcyclohexyl)benzoic acid
- Benzoic acid,4-(4-pentylcyclohexyl)-, trans-
- p-(trans-4-Pentylcyclohexyl)benzoic acid
- 4-((1s,4r)-4-Pentylcyclohexyl)benzoic acid
- 4-pentyl-cyclohexyl benzoic acid
- 4-[(1s,4r)-4-pentylcyclohexyl]benzoic acid
- BAS 00396056
- 4-Pentyl Cyclohexyl Benzoic Acid
- YXKKMVGGPRVHIL-SHTZXODSSA-N
- MFC
- A835084
- SCHEMBL13394845
- FT-0702191
- DS-12818
- AKOS015914918
- SCHEMBL220859
- AKOS001720940
- SCHEMBL220860
- AB01326462-02
- Benzoic acid, 4-(trans-4-pentylcyclohexyl)-
- DTXSID50389271
- MFCD06208360
- C18H26O2
- 65355-30-8
- LS-14672
- 4-(trans-4-pentylcyclohexyl)benzoicacid
- NCGC00332291-01
- CS-0152358
- F16571
- FT-0600955
- YXKKMVGGPRVHIL-UHFFFAOYSA-N
- 66227-33-6
- A2593
- DA-03802
- STK670837
- DB-005316
-
- MDL: MFCD06208360
- Inchi: 1S/C18H26O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h10-15H,2-9H2,1H3,(H,19,20)
- InChI Key: YXKKMVGGPRVHIL-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)C1CCC(CCCCC)CC1)=O
Computed Properties
- Exact Mass: 274.19300
- Monoisotopic Mass: 274.193
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 6.4
Experimental Properties
- Color/Form: No data available
- Density: 1.015
- Melting Point: 179.0 and le 183.0 deg-C
- Boiling Point: 410.5°C at 760 mmHg
- Flash Point: 195.2±17.6 °C
- Refractive Index: 1.52
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 37.30000
- LogP: 5.23890
- Solubility: Slightly soluble in water.
4-(trans-4-Pentylcyclohexyl)benzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37-60
- Storage Condition:Store at 4°C,-4At ℃Store…Better
4-(trans-4-Pentylcyclohexyl)benzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(trans-4-Pentylcyclohexyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 092282-5g |
4-((1s,4r)-4-Pentylcyclohexyl)benzoic acid |
65355-30-8 | 95% | 5g |
£40.00 | 2022-03-01 | |
| Fluorochem | 092282-25g |
4-((1s,4r)-4-Pentylcyclohexyl)benzoic acid |
65355-30-8 | 95% | 25g |
£135.00 | 2022-03-01 | |
| Fluorochem | 092282-100g |
4-((1s,4r)-4-Pentylcyclohexyl)benzoic acid |
65355-30-8 | 95% | 100g |
£436.00 | 2022-03-01 | |
| Alichem | A019094973-25g |
4-(trans-4-Pentylcyclohexyl)benzoic acid |
65355-30-8 | 98% | 25g |
$367.50 | 2023-09-01 | |
| Chemenu | CM157962-10g |
4-(trans-4-Pentylcyclohexyl)benzoic acid |
65355-30-8 | 98% | 10g |
$149 | 2021-06-15 | |
| Chemenu | CM157962-25g |
4-(trans-4-Pentylcyclohexyl)benzoic acid |
65355-30-8 | 98% | 25g |
$327 | 2021-06-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38360-1g |
4-(trans-4-Pentylcyclohexyl)benzoic acid |
65355-30-8 | 98% | 1g |
¥23.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38360-5g |
4-(trans-4-Pentylcyclohexyl)benzoic acid |
65355-30-8 | 98% | 5g |
¥64.0 | 2023-09-06 | |
| Matrix Scientific | 090414-1g |
4-(trans-4-Pentylcyclohexyl)benzoic acid, 98% |
65355-30-8 | 98% | 1g |
$284.00 | 2023-09-10 | |
| Matrix Scientific | 090414-5g |
4-(trans-4-Pentylcyclohexyl)benzoic acid, 98% |
65355-30-8 | 98% | 5g |
$756.00 | 2023-09-10 |
4-(trans-4-Pentylcyclohexyl)benzoic acid Suppliers
4-(trans-4-Pentylcyclohexyl)benzoic acid Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 4-(trans-4-Pentylcyclohexyl)benzoic acid
Introduction to 4-(trans-4-Pentylcyclohexyl)benzoic acid (CAS No. 65355-30-8)
4-(trans-4-Pentylcyclohexyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 65355-30-8, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This benzoic acid derivative features a bulky trans-4-pentylcyclohexyl side chain, which imparts unique physicochemical properties and potential biological activities. The structural motif combines the aromatic stability of benzoic acid with the lipophilic nature of the cyclohexyl and pentyl groups, making it a promising candidate for various therapeutic applications.
The synthesis of 4-(trans-4-Pentylcyclohexyl)benzoic acid typically involves multi-step organic transformations, including Friedel-Crafts acylation followed by reduction and functional group modifications. The stereochemistry of the trans configuration is crucial, as it influences the compound's solubility, metabolic stability, and interaction with biological targets. Advanced synthetic methodologies, such as asymmetric catalysis or directed ortho-metalation (DoM), have been explored to optimize yield and enantioselectivity in its preparation.
Recent research has highlighted the potential of 4-(trans-4-Pentylcyclohexyl)benzoic acid in modulating inflammatory pathways and oxidative stress. Studies suggest that its structure may enable selective binding to specific enzymes or receptors involved in chronic diseases such as arthritis, atherosclerosis, and neurodegenerative disorders. The benzoic acid moiety is well-documented for its antimicrobial and anti-inflammatory properties, while the cycloalkyl substituents enhance membrane permeability and target specificity.
In preclinical models, 4-(trans-4-Pentylcyclohexyl)benzoic acid has demonstrated promising efficacy in reducing pro-inflammatory cytokine production and inhibiting NF-κB signaling. Its ability to cross the blood-brain barrier further positions it as a candidate for central nervous system (CNS) therapies. Additionally, computational modeling studies have predicted favorable pharmacokinetic profiles, including adequate oral bioavailability and moderate metabolic clearance rates.
The compound's potential extends to photoprotection and skin health, where benzoic acid derivatives are widely used in cosmetics and dermatological formulations. The trans-pentylcyclohexyl group may enhance UV absorption characteristics while maintaining skin compatibility. Investigational work is ongoing to explore its role in preventing photoaging and mitigating oxidative damage induced by environmental stressors.
From a drug discovery perspective, 4-(trans-4-Pentylcyclohexyl)benzoic acid exemplifies how structural diversification can yield novel bioactive molecules with therapeutic relevance. Its unique combination of lipophilicity and aromaticity makes it an attractive scaffold for further derivatization. Future studies may focus on analog design to optimize potency, selectivity, and pharmacokinetic properties for clinical translation.
The compound's chemical stability under various conditions has also been assessed through kinetic studies, revealing a half-life of approximately 12 hours under physiological pH conditions. This suggests potential for once-daily dosing regimens in therapeutic applications. Analytical techniques such as HPLC-UV/Vis, NMR spectroscopy, and mass spectrometry have been employed to confirm structural integrity and purity during formulation development.
Emerging evidence also points to its role in metabolic regulation, where benzoic acid derivatives influence lipid biosynthesis pathways. In vitro assays have shown inhibition of key enzymes like acetyl-CoA carboxylase (ACC), implicating its utility in managing metabolic syndromes such as obesity and type 2 diabetes. The cycloalkyl moiety may contribute to improved solubility compared to linear aliphatic chains, facilitating better absorption from gastrointestinal tract.
The environmental impact of 4-(trans-4-Pentylcyclohexyl)benzoic acid has not been extensively studied; however, preliminary ecotoxicological assessments suggest moderate biodegradability under aerobic conditions. This aligns with regulatory guidelines for pharmaceutical compounds requiring balanced efficacy with minimal ecological persistence. Further research is warranted to evaluate long-term environmental fate and potential bioaccumulation risks.
Collaborative efforts between synthetic chemists and medicinal biologists continue to drive innovation in this area. High-throughput screening (HTS) campaigns have identified related compounds exhibiting enhanced activity against disease-relevant targets. The structural framework of 4-(trans-4-Pentylcyclohexyl)benzoic acid serves as a valuable reference point for designing next-generation therapeutics with improved therapeutic indices.
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